molecular formula C21H18ClN5O2 B12670057 Benzoic acid, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, ethyl ester CAS No. 125802-50-8

Benzoic acid, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, ethyl ester

Cat. No.: B12670057
CAS No.: 125802-50-8
M. Wt: 407.9 g/mol
InChI Key: KBHQTWWVUNNEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, ethyl ester is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a purine ring system through an ethyl ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes.

    Introduction of the Chloro and Phenylmethyl Groups: Chlorination and subsequent alkylation reactions introduce the chloro and phenylmethyl groups to the purine core.

    Esterification: The final step involves the esterification of the benzoic acid moiety with ethanol under acidic conditions to form the ethyl ester linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and cellular processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, ethyl ester involves its interaction with specific molecular targets. The purine moiety allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, methyl ester
  • Benzoic acid, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, propyl ester
  • Benzoic acid, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, butyl ester

Uniqueness

The ethyl ester variant of this compound is unique due to its specific ester linkage, which can influence its solubility, stability, and reactivity. This makes it particularly suitable for certain applications where these properties are advantageous.

Properties

CAS No.

125802-50-8

Molecular Formula

C21H18ClN5O2

Molecular Weight

407.9 g/mol

IUPAC Name

ethyl 4-[(9-benzyl-2-chloropurin-6-yl)amino]benzoate

InChI

InChI=1S/C21H18ClN5O2/c1-2-29-20(28)15-8-10-16(11-9-15)24-18-17-19(26-21(22)25-18)27(13-23-17)12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,24,25,26)

InChI Key

KBHQTWWVUNNEJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.